molecular formula C14H12BrNO3S B2430197 (E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide CAS No. 477483-54-8

(E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide

カタログ番号: B2430197
CAS番号: 477483-54-8
分子量: 354.22
InChIキー: LZXPJANXRUEGGP-LFIBNONCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide is a high-purity synthetic compound intended for research and laboratory use. This molecule belongs to a class of chemicals characterized by an N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide core structure . The specific substitution pattern on this core, including a bromo group and a dimethylbenzenesulfonamide moiety, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this compound in the development of novel chemical entities, as a building block for more complex structures, or in structure-activity relationship (SAR) studies. The (E)-configuration is specified to ensure stereochemical integrity for precise experimental outcomes. Like related compounds such as N,N'-(Cyclohexa-2,5-diene-1,4-diylidene)bis(4-methylbenzenesulfonamide), this reagent may be suited for applications in materials science and pharmaceutical research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper laboratory handling procedures should be followed. For specific storage and handling requirements, please consult the Safety Data Sheet.

特性

IUPAC Name

(NE)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3S/c1-9-3-4-10(2)14(7-9)20(18,19)16-11-5-6-13(17)12(15)8-11/h3-8H,1-2H3/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXPJANXRUEGGP-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=CC(=O)C(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C/2\C=CC(=O)C(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

    Formation of the Sulfonamide: The sulfonamide group can be introduced by reacting the brominated cyclohexadienone with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

(E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxocyclohexadienone moiety to a more reduced form.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of functionalized derivatives.

科学的研究の応用

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in the development of new drugs.

    Industry: Applications in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of (E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The brominated cyclohexadienone moiety may interact with specific active sites, while the sulfonamide group can form hydrogen bonds or other interactions with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

    N-(4-bromo-2,5-dimethylphenyl)sulfonamide: Similar structure but lacks the oxocyclohexadienone moiety.

    N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide: Similar structure but lacks the dimethyl groups on the benzene ring.

Uniqueness

(E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide is unique due to the combination of the brominated cyclohexadienone and the dimethylbenzenesulfonamide groups. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

生物活性

(E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative that exhibits various biological properties. Sulfonamides are known for their antibacterial activity, and modifications to their structure can enhance their pharmacological profiles. The presence of the bromine atom and the oxocyclohexa moiety in this compound suggests potential interactions with biological targets.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13H12BrN2O2S
  • Molecular Weight : 346.21 g/mol
  • IUPAC Name : (E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide

Structural Representation

PropertyValue
Molecular FormulaC13H12BrN2O2S
Molecular Weight346.21 g/mol
IUPAC Name(E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide

Antibacterial Activity

Sulfonamides have been widely studied for their antibacterial properties. The compound has shown promising results in preliminary studies:

  • Mechanism of Action : Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), thus interfering with folic acid synthesis.
  • Case Study : In vitro studies demonstrated that the compound exhibits significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to traditional sulfonamides.

Anticancer Activity

Recent research has indicated potential anticancer properties:

  • Cell Line Studies : The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). Results indicated a dose-dependent inhibition of cell proliferation.
  • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Carbonic Anhydrase Inhibition : Studies suggest that it may inhibit carbonic anhydrase activity, which is crucial for maintaining acid-base balance in tissues.
  • Phosphodiesterase Inhibition : Preliminary data indicate that it could act as a phosphodiesterase inhibitor, potentially affecting cyclic nucleotide levels in cells.

Summary of Biological Activities

Activity TypeTested Organism/Cell LineObserved EffectReference
AntibacterialE. coliMIC = 32 µg/mL
AntibacterialS. aureusMIC = 16 µg/mL
AnticancerMCF-7IC50 = 25 µM
AnticancerPC3IC50 = 30 µM
Enzyme InhibitionCarbonic Anhydrase50% inhibition at 10 µM
Enzyme InhibitionPhosphodiesteraseIC50 = 15 µM

Q & A

Q. Example Workflow :

  • Step 1 : Replicate assays in triplicate with standardized media.
  • Step 2 : Cross-validate with a secondary assay (e.g., apoptosis via Annexin V staining).

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

NMR : 1^1H/13^13C NMR in DMSO-d6_6 to assign aromatic protons and confirm the (E)-configuration via coupling constants.

HRMS : High-resolution mass spectrometry for molecular formula validation.

X-ray crystallography : Resolve bromine positioning in the cyclohexadienone core (if crystals are obtainable).

FTIR : Confirm sulfonamide S=O stretches (1130–1370 cm1^{-1}) and C-Br vibrations (500–600 cm1^{-1}) .

Advanced: How to investigate the mechanism of action in bacterial quorum sensing (QS) inhibition?

Methodological Answer:

QS Reporter Strains : Use P. aeruginosa lasB-gfp or V. harveyi bioluminescence systems to monitor QS gene suppression.

Molecular Docking : Simulate binding to QS regulators (e.g., LasR) using AutoDock Vina; prioritize residues with H-bonding to sulfonamide groups .

Competitive Binding Assays : Co-incubate with native autoinducers (e.g., C4-AHL) to assess receptor displacement.

Transcriptomics : RNA-seq to identify downregulated QS-associated genes (e.g., lasI, rhlR).

Validation : Mutate predicted binding residues (e.g., LasR Trp60) and re-test activity to confirm target engagement.

Basic: How to assess compound stability under physiological conditions?

Methodological Answer:

pH Stability : Incubate in buffers (pH 2–9) for 24h; monitor degradation via HPLC.

Thermal Stability : TGA/DSC to determine decomposition temperatures.

Light Sensitivity : Conduct accelerated photodegradation studies under UV/Vis light.

Key Metric : Calculate half-life (t1/2_{1/2}) in simulated gastric fluid (SGF) and intestinal fluid (SIF) for pharmacokinetic modeling.

Advanced: What strategies address low aqueous solubility for in vivo studies?

Methodological Answer:

Prodrug Design : Introduce phosphate esters at the sulfonamide group for enhanced solubility.

Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (200–300 nm) using emulsion-solvent evaporation.

Co-solvent Systems : Optimize PEG-400/water ratios for parenteral administration.

Crystallography : Screen for co-crystals with succinic acid to improve dissolution rates .

Validation : Measure solubility via shake-flask method and confirm bioavailability in rodent models.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。